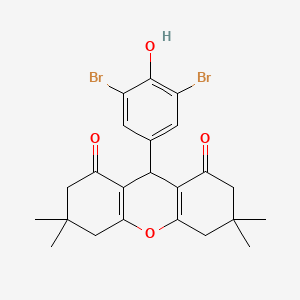
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Übersicht
Beschreibung
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a xanthene core substituted with bromine and hydroxyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols
Wissenschaftliche Forschungsanwendungen
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of advanced materials with specific optical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The bromine and hydroxyl groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Shares the dibromo-hydroxyphenyl moiety but differs in the core structure.
2-(3,5-dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium (II) complexes: Contains the dibromo-hydroxyphenyl group but is complexed with ruthenium.
3,5-dibromo-4-hydroxyphenylpyruvic acid: Another compound with the dibromo-hydroxyphenyl group but with a different functional group.
These comparisons highlight the unique xanthene core of 9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Br2O4/c1-22(2)7-14(26)19-16(9-22)29-17-10-23(3,4)8-15(27)20(17)18(19)11-5-12(24)21(28)13(25)6-11/h5-6,18,28H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQUVGGTRXHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360365 | |
| Record name | BAS 00547929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-17-5 | |
| Record name | BAS 00547929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B3455422.png)
![7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3455424.png)
![8-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-7-[(3-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3455431.png)
![7-[(2-Bromophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3455436.png)
![2-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B3455454.png)
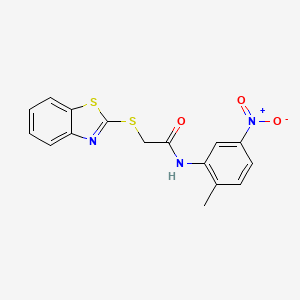
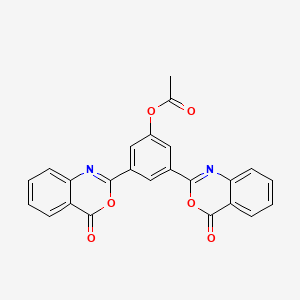
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B3455462.png)
![2-({3-[(2,6-dimethoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3455473.png)
![3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B3455481.png)
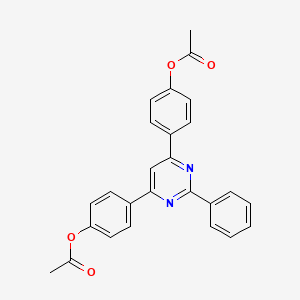
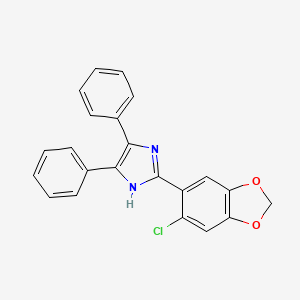
![5-bromo-2-[(4-methoxyphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3455497.png)
![2-[2-methoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetic acid](/img/structure/B3455513.png)
